3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one
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Overview
Description
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one is a heterocyclic organic compound with a unique structure that includes an azetidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and methoxy groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methoxyphenylacetic acid with thionyl chloride can produce the corresponding acid chloride, which can then be reacted with methylamine to form the amide. Cyclization of this amide under basic conditions yields the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques can be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted azetidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 3-Amino-4-arylpyridin-2(1H)-one derivatives
Uniqueness
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-10(9(12)11(13)14)7-3-5-8(15-2)6-4-7/h3-6,9-10H,12H2,1-2H3 |
InChI Key |
BHDWLHBPHVMIAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C1=O)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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